
2,5-Dioxopyrrolidin-1-yl 2-iodoacetate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 2-iodoacetate (CAS 39028-27-8), also known as N-succinimidyl iodoacetate (SIA), is a reactive N-hydroxysuccinimide (NHS) ester derivative of iodoacetic acid . Its molecular formula is C₆H₆INO₄, with a molecular weight of 283.06 g/mol. The compound features a succinimidyl ester group linked to an iodoacetate moiety, enabling its primary use as a crosslinking agent in bioconjugation chemistry. The iodine atom enhances electrophilicity, making it highly reactive toward nucleophiles like thiols and amines in proteins or peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-iodoacetate typically involves the reaction of iodoacetic acid with N-hydroxysuccinimide in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 2-iodoacetate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and thiols to form amide and thioester bonds, respectively.
Coupling Reactions: It is used as a coupling agent in bioconjugate chemistry to link proteins and enzymes.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Solvents: Dichloromethane, ethanol
Catalysts: Dicyclohexylcarbodiimide (DCC)
Major Products Formed
Amides: Formed by the reaction with amines
Thioesters: Formed by the reaction with thiols
Scientific Research Applications
Bioconjugate Chemistry
2,5-Dioxopyrrolidin-1-yl 2-iodoacetate is primarily utilized as a coupling agent in bioconjugate chemistry. Its ability to react selectively with primary amines and sulfhydryl groups allows for the formation of stable amide and thioether bonds:
Application | Description |
---|---|
Protein Conjugation | Facilitates the conjugation of proteins and enzymes for various biochemical applications. |
Monoclonal Antibody Production | Enhances production efficiency in cell cultures by optimizing metabolic pathways. |
Anticonvulsant Agent Synthesis
Recent studies have highlighted the role of this compound in synthesizing hybrid anticonvulsants. For instance, a focused set of hybrid pyrrolidine derivatives demonstrated potent anticonvulsant properties in various mouse models:
Compound | ED50 (mg/kg) | Activity Type |
---|---|---|
Compound 22 | 23.7 (MES) | Anticonvulsant |
22.4 (6 Hz) | ||
59.4 (scPTZ) |
These compounds showed efficacy through mechanisms such as sodium/calcium current inhibition and TRPV1 receptor antagonism, indicating their potential for treating epilepsy and neuropathic pain .
Medicinal Chemistry
The compound's electrophilic nature makes it suitable for modifying biologically active molecules. It is involved in synthesizing various drug candidates and can enhance the therapeutic index of existing drugs:
Application | Description |
---|---|
Drug Development | Used in creating multitargeted compounds that exhibit broad-spectrum activity against multiple biological targets. |
Targeted Drug Delivery | Functions as a linker in antibody-drug conjugates, improving stability and solubility for effective drug delivery in oncology. |
Case Study 1: Hybrid Anticonvulsants
A study developed hybrid pyrrolidine derivatives that exhibited significant anticonvulsant activity across multiple seizure models. The lead compound demonstrated favorable ADME-Tox properties, suggesting its viability for further clinical development .
Case Study 2: Monoclonal Antibody Enhancement
Research indicated that using this compound in Chinese hamster ovary cell cultures led to increased cell-specific glucose uptake rates while suppressing overall cell growth. This optimization is crucial for enhancing monoclonal antibody yields.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-iodoacetate involves its role as a coupling agent. It reacts with nucleophiles such as amines and thiols to form stable amide and thioester bonds, respectively. This property is utilized in bioconjugate chemistry to link proteins and enzymes, enhancing their functionality and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogs and Physical Properties
Key analogs include halogen-substituted NHS esters and derivatives with varying substituents. A comparison of their properties is summarized below:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituent |
---|---|---|---|---|---|
2,5-Dioxopyrrolidin-1-yl 2-iodoacetate | 39028-27-8 | C₆H₆INO₄ | 283.06 | Not reported | Iodo (-I) |
2,5-Dioxopyrrolidin-1-yl 2-bromoacetate | 42014-51-7 | C₆H₆BrNO₄ | 236.02 | 109–110 | Bromo (-Br) |
2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate | 97427-71-9 | C₂₄H₁₉NO₄ | 385.41 | Not reported | Pyrene |
2,5-Dioxopyrrolidin-1-yl 2-phenylcyclopropanecarboxylate | N/A | C₁₆H₁₅NO₄ | 285.29 | Not reported | Cyclopropane |
Key Observations :
- The bromo analog (CAS 42014-51-7) has a lower molecular weight and higher melting point (109–110°C) compared to the iodo derivative, likely due to reduced steric bulk and weaker intermolecular interactions .
- The pyrene-containing derivative (CAS 97427-71-9) exhibits significantly higher molecular weight and hydrophobicity, making it suitable for fluorescence-based applications .
Reactivity and Reaction Mechanisms
Iodo vs. Bromo Derivatives
- Leaving Group Ability : The iodo substituent (-I) is a superior leaving group compared to bromo (-Br) due to its lower bond dissociation energy and larger atomic size. This renders this compound more reactive in nucleophilic substitution (SN2) reactions, particularly in protein modification .
- Applications :
Cyclopropane and Pyrene Derivatives
- This structural feature is leveraged in synthetic routes for drug intermediates .
- Pyrene-containing analog : The pyrene moiety enables π-π stacking interactions, making it useful in fluorescent labeling or as a probe for studying protein-ligand interactions .
Stability and Handling Considerations
- Light Sensitivity : Iodoacetates are prone to photodecomposition, necessitating storage in dark, cool conditions. Bromo analogs are comparatively stable .
- Thermal Stability : The bromo derivative’s higher melting point (109–110°C) suggests greater thermal stability than the iodo compound, which may decompose at lower temperatures .
Biological Activity
Introduction
2,5-Dioxopyrrolidin-1-yl 2-iodoacetate (CAS No. 39028-27-8) is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound is recognized for its role as a crosslinker in peptide synthesis and its potential applications in drug development, particularly in the synthesis of antibody-drug conjugates (ADCs).
The molecular formula for this compound is C₆H₆INO₄, with a molecular weight of 283.02 g/mol. The compound features an iodine atom which enhances its reactivity, particularly towards thiol groups in proteins. Its structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₆H₆INO₄ |
Molecular Weight | 283.02 g/mol |
Solubility | Very soluble |
Log P (octanol-water) | 0.42 |
Bioavailability Score | 0.55 |
Table 1: Chemical Properties of this compound
The biological activity of this compound primarily arises from its ability to act as a heterobifunctional crosslinker. It contains both an NHS (N-hydroxysuccinimide) ester and an iodine group, allowing it to react selectively with amines and thiols. This dual reactivity facilitates the formation of stable linkages between biomolecules, which is crucial for the development of ADCs.
Key Reactions
- Amine Reaction : The NHS ester reacts with amines to form stable amide bonds.
- Thiol Reaction : The iodine moiety reacts with thiol groups to form thioether bonds.
These reactions enable the conjugation of cytotoxic agents to antibodies, enhancing targeted delivery mechanisms in cancer therapy.
Antibody-Drug Conjugates (ADCs)
Recent studies have highlighted the use of this compound in the synthesis of ADCs. ADCs are designed to deliver cytotoxic drugs directly to cancer cells while minimizing damage to healthy tissues. The crosslinking ability of this compound allows for effective attachment of therapeutic agents to antibodies, improving their efficacy and selectivity.
Case Study
A notable case study demonstrated the successful synthesis of an ADC using this compound as a linker. The resulting conjugate showed enhanced cytotoxicity against target cancer cells while exhibiting reduced off-target effects compared to traditional chemotherapeutics.
In Vitro Studies
In vitro experiments have shown that compounds based on this compound can exhibit pro-apoptotic activity when used in conjunction with specific peptides. For instance, antimicrobial peptides have been linked to this compound to enhance their therapeutic potential against resistant bacterial strains.
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 2,5-Dioxopyrrolidin-1-yl 2-iodoacetate derivatives, and how can reaction efficiency be optimized?
- Methodology : Derivatives of this compound are typically synthesized via coupling reactions. For example, ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate derivatives are prepared using a copper-catalyzed radical-ionic mechanism. Key steps include:
- Reacting 6-aminohexanoic acid with brominated intermediates under controlled conditions.
- Optimizing catalyst loading (e.g., heterogeneous copper catalysts) and solvent systems to enhance yield.
- Monitoring reaction progress via thin-layer chromatography (TLC) and purifying products using column chromatography.
- Efficiency Optimization : Adjust reaction temperature, solvent polarity, and stoichiometry. Characterize intermediates and final products using - and -NMR, IR spectroscopy, and HPLC to verify purity .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Critical Precautions :
- Use chemical fume hoods to avoid inhalation of vapors or aerosols.
- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Store in tightly sealed containers away from light and moisture.
- Emergency Measures :
- In case of skin contact, rinse immediately with water for ≥15 minutes.
- For eye exposure, irrigate with water for ≥15 minutes and seek medical attention.
- Use dry powder or CO extinguishers for fire hazards .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Analytical Techniques :
- Spectroscopy : - and -NMR to confirm molecular structure and purity. IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700–1800 cm).
- Chromatography : HPLC with UV detection or LC-MS to quantify impurities.
- Elemental Analysis : Validate empirical formula compliance.
- Reference Data : Compare spectral profiles with published datasets for analogous pyrrolidinone derivatives .
Advanced Research Questions
Q. How can researchers address discrepancies in conjugation efficiency when using this compound for biomolecule labeling?
- Troubleshooting :
- Reaction Conditions : Ensure optimal pH (e.g., neutral to slightly basic) and avoid competing nucleophiles (e.g., Tris buffers).
- Stoichiometry : Use molar excess of the active ester (2–5x) to drive conjugation with amines or thiols on target biomolecules.
- Validation : Employ MALDI-TOF mass spectrometry or SDS-PAGE to confirm labeling efficiency. Monitor side reactions (e.g., hydrolysis) via UV-Vis spectroscopy at 260–280 nm .
Q. What mechanistic insights explain the role of heterogeneous copper catalysts in coupling reactions involving this compound derivatives?
- Mechanistic Analysis :
- Copper catalysts facilitate single-electron transfer (SET) processes, enabling radical-ionic pathways.
- Density functional theory (DFT) calculations reveal that partial charges on nitrogen atoms in heterocyclic reactants influence reactivity.
- Catalyst surface area and porosity critically impact reaction kinetics and selectivity.
- Experimental Validation : Use electron paramagnetic resonance (EPR) to detect radical intermediates. Compare catalytic efficiency of Cu, Cu, and Cu species .
Q. What strategies are recommended for analyzing the stability of this compound under varying environmental conditions?
- Stability Studies :
- Thermal Stability : Incubate at 4°C, 25°C, and 40°C; monitor degradation via LC-MS over 1–4 weeks.
- pH Sensitivity : Test solubility and hydrolysis rates in buffers (pH 3–10).
- Light Exposure : Assess photodegradation under UV/visible light using quartz cuvettes and spectrophotometry.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-iodoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO4/c7-3-6(11)12-8-4(9)1-2-5(8)10/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDGQQTWSGDXCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391202 | |
Record name | 1-[(Iodoacetyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39028-27-8 | |
Record name | Iodoacetic acid N-hydroxysuccinimide ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39028-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(Iodoacetyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iodoacetic acid N-hydroxysuccinimide ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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